molecular formula C17H24N2O2 B2978912 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 942013-64-1

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2978912
CAS No.: 942013-64-1
M. Wt: 288.391
InChI Key: BYUUHSYOULYVOV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic amide compound characterized by a propanamide backbone with a 2,2-dimethyl substitution and a substituted phenyl group. This compound’s design combines lipophilic (methyl groups) and polar (lactam) motifs, suggesting a balance between solubility and membrane permeability, which is critical for pharmaceutical applications.

Properties

IUPAC Name

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-11-13(18-16(21)17(2,3)4)8-9-14(12)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUUHSYOULYVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the propanamide moiety. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Lactam vs. Piperazine/Piperidine Derivatives

  • The target compound’s 2-oxopiperidinyl group (lactam) contrasts with the 4-methylpiperazinyl group in ’s analog. Lactams are less basic than piperazines, reducing pH-dependent solubility but enhancing stability against metabolic oxidation .

Electron-Withdrawing vs. Electron-Donating Groups

  • The 4-CF₃ group in ’s compound increases lipophilicity (logP) and may prolong half-life but could reduce aqueous solubility.

Aromatic Systems

  • Pyridine () and biphenyl () systems introduce distinct electronic profiles. Pyridine’s nitrogen enables dipole interactions, while biphenyl systems (as in ) may improve stacking interactions with aromatic residues in biological targets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The lactam in the target compound may improve aqueous solubility compared to ’s chloro-piperazine analog, which relies on protonation for solubility.
  • Metabolic Stability : The 2-oxopiperidinyl group is less prone to oxidative metabolism than the 4-methylpiperazinyl group, which could be susceptible to CYP450-mediated N-dealkylation .
  • Hydrogen Bonding : Crystal structures of pyridine-derived analogs () reveal intramolecular C-H⋯O and N-H⋯N hydrogen bonds, suggesting similar interactions in the target compound could influence crystal packing and bioavailability .

Biological Activity

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a dimethyl group and a piperidinyl moiety, which contributes to its biological activity. The molecular formula is C18H26N2OC_{18}H_{26}N_{2}O, with a molecular weight of 290.41 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system and cancer therapy.

Research indicates that 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may interact with various receptors, including those related to neurotransmitter systems, which could influence mood and cognitive functions.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. In vitro assays demonstrated that 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide can induce apoptosis in cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF7 (breast cancer)10Inhibition of cell proliferation

These findings suggest potential for development as an anticancer agent.

Neuroprotective Effects

Research indicates that this compound may also exhibit neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of various piperidinyl derivatives on cancer cell lines. The results indicated significant cytotoxicity for compounds structurally related to 2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide, supporting its potential as an anticancer agent .
  • Neuroprotective Study : In a recent study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound in a rat model of Parkinson’s disease. The results showed a marked decrease in dopaminergic neuron loss, suggesting its potential utility in neurodegenerative disorders .

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